Benzamide, 4-chloro-N-(2,2-dichloroethenyl)-
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Overview
Description
Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- is an organic compound with the molecular formula C9H6Cl3NO It is characterized by a benzamide core with a 4-chloro substituent on the benzene ring and a 2,2-dichloroethenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, 4-chloro-N-(2,2-dichloroethenyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the dichloroethenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atoms and the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce chlorinated benzoic acids.
Scientific Research Applications
Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial cell walls, disrupting their integrity and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-chloroethyl)benzamide: Similar in structure but with a chloroethyl group instead of a dichloroethenyl group.
4-Chlorobenzamide: Lacks the dichloroethenyl group, making it less reactive in certain chemical reactions.
Uniqueness
This structural feature distinguishes it from other benzamide derivatives and contributes to its unique chemical and biological properties .
Properties
CAS No. |
54888-31-2 |
---|---|
Molecular Formula |
C9H6Cl3NO |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
4-chloro-N-(2,2-dichloroethenyl)benzamide |
InChI |
InChI=1S/C9H6Cl3NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14) |
InChI Key |
ITZFQOUCEBIXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Cl |
Origin of Product |
United States |
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